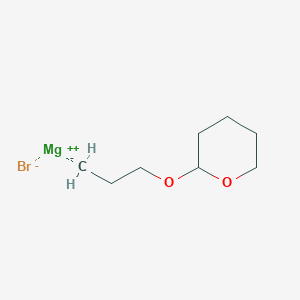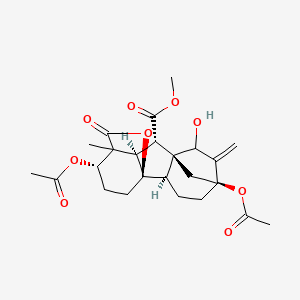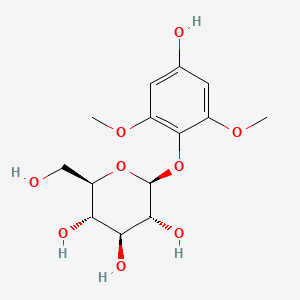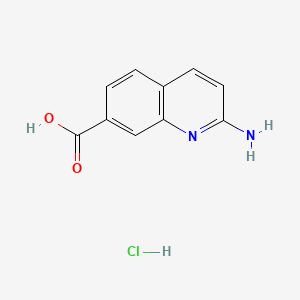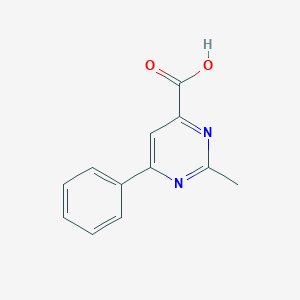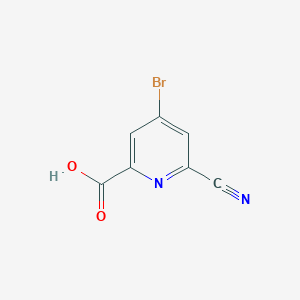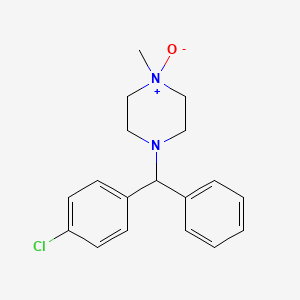
1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .
化学反応の分析
Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of chlorcyclizine N-oxide from chlorcyclizine.
Reduction: Conversion back to chlorcyclizine.
Substitution: Formation of halogenated derivatives of chlorcyclizine N-oxide.
科学的研究の応用
Chlorcyclizine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of antihistamines.
Biology: Investigated for its role in the metabolism of chlorcyclizine and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic applications, although it lacks antihistaminic activity.
Industry: Utilized in the development of new antihistamine drugs and in the study of drug metabolism and pharmacokinetics
作用機序
Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .
類似化合物との比較
Cyclizine: Another first-generation antihistamine with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo, with a similar mechanism of action.
Homochlorcyclizine: A derivative of chlorcyclizine with enhanced antihistaminic activity.
Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .
特性
CAS番号 |
10457-56-4 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 |
InChIキー |
HIOJYWZEIGKVIM-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


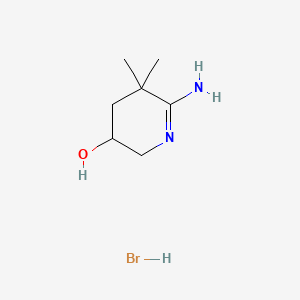
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

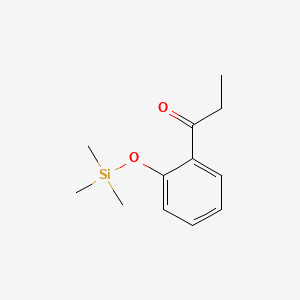
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
